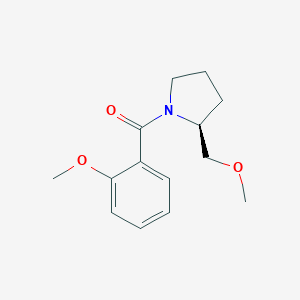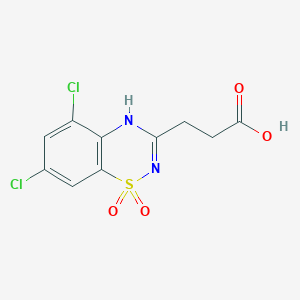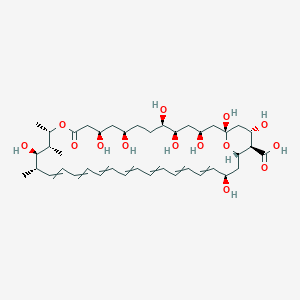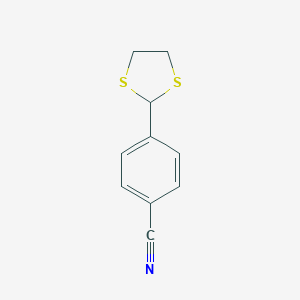![molecular formula C23H23NO B009802 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole CAS No. 103562-39-6](/img/structure/B9802.png)
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as DNO or 5H-DOX and belongs to the class of oxazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is not fully understood. However, studies have suggested that DNO exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, DNO can induce apoptosis and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Apart from its anti-tumor activity, 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has also shown potential in other biochemical and physiological effects. Studies have shown that DNO can inhibit the production of inflammatory cytokines and reduce the inflammation associated with various diseases. DNO has also been found to exhibit neuroprotective effects by reducing the oxidative stress and inflammation associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole in lab experiments is its potent anti-tumor activity. DNO has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of using DNO in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole. One of the significant directions is to further investigate the mechanism of action of DNO. Understanding the molecular mechanism of DNO can help in the development of more potent and selective HDAC inhibitors. Another direction is to explore the potential of DNO in combination therapy with other anti-cancer drugs. Combining DNO with other drugs can enhance its anti-tumor activity and reduce the risk of drug resistance. Furthermore, future research can also focus on improving the solubility of DNO, making it more accessible for in vivo studies.
Conclusion:
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic compound that has shown promising results in various scientific research applications. The synthesis of DNO involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde. DNO exhibits potent anti-tumor activity against various cancer cell lines, inhibiting the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. Moreover, DNO has also shown potential in other biochemical and physiological effects, including reducing inflammation and oxidative stress. However, the low solubility of DNO can make it challenging to administer in vivo. Future research can focus on exploring the molecular mechanism of DNO, improving its solubility, and exploring its potential in combination therapy with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole involves the condensation of 2-naphthylamine and 3,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then further reacted with 4,4-dimethyl-2-cyclohexen-1-one and ammonium acetate to obtain the final product.
Aplicaciones Científicas De Investigación
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DNO exhibits potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DNO has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes.
Propiedades
Número CAS |
103562-39-6 |
|---|---|
Nombre del producto |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H23NO/c1-15-11-16(2)13-18(12-15)21-19-8-6-5-7-17(19)9-10-20(21)22-24-23(3,4)14-25-22/h5-13H,14H2,1-4H3 |
Clave InChI |
GCDYLOAUWQTSFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=NC(CO4)(C)C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



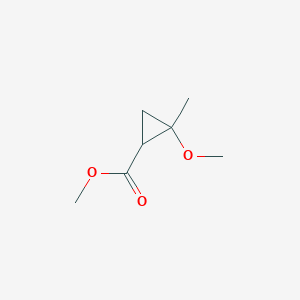
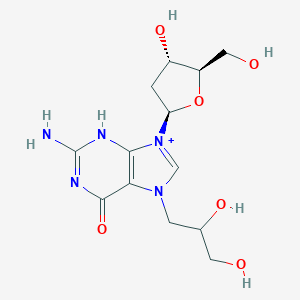
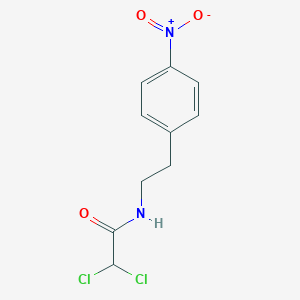
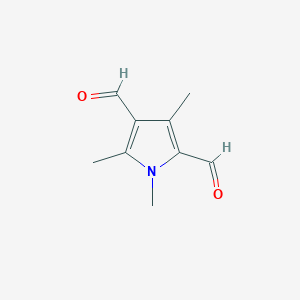
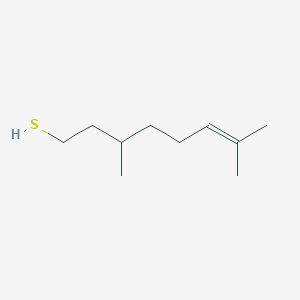
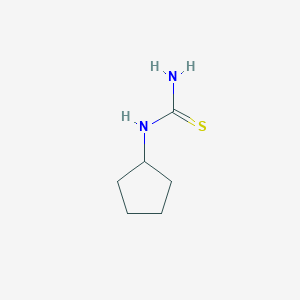
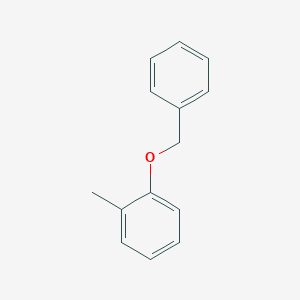
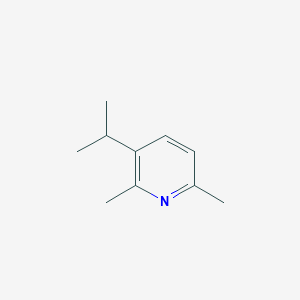
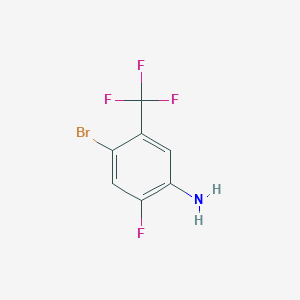
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
